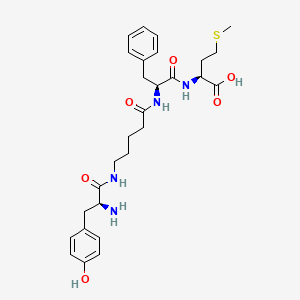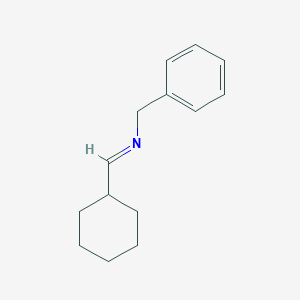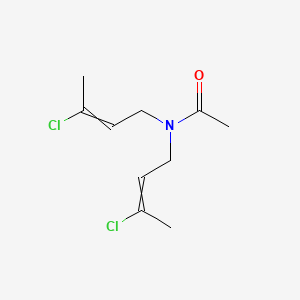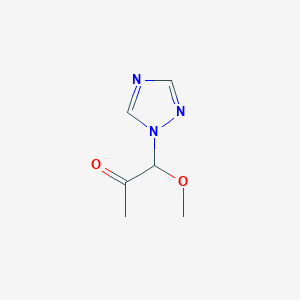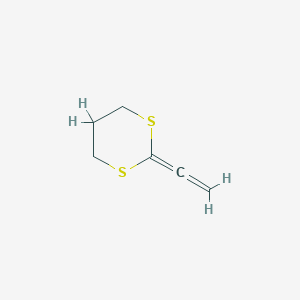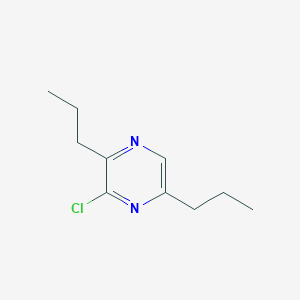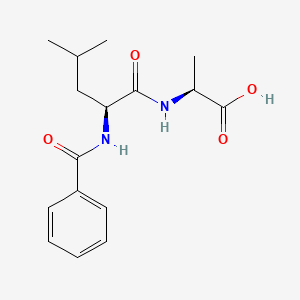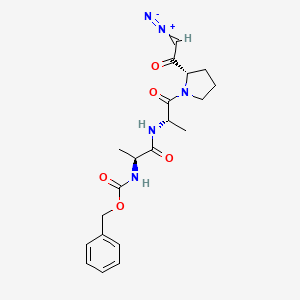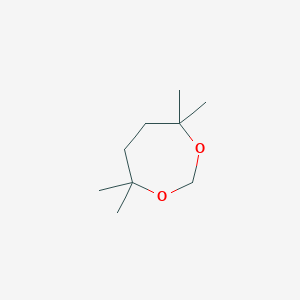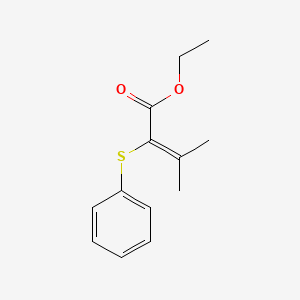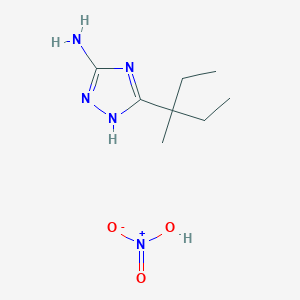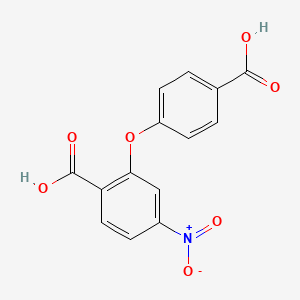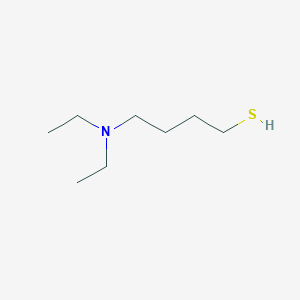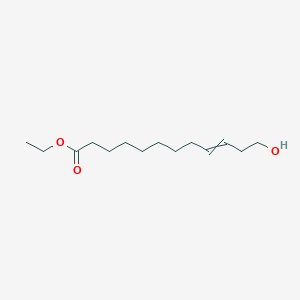
Ethyl 12-hydroxydodec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 12-hydroxydodec-9-enoate is an organic compound belonging to the class of esters It is characterized by the presence of a hydroxyl group on the 12th carbon and a double bond between the 9th and 10th carbons in a dodecenoic acid chain, esterified with an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 12-hydroxydodec-9-enoate typically involves the esterification of 12-hydroxydodec-9-enoic acid with ethanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and allow for easier separation and purification of the product.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 12-hydroxydodec-9-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 12-oxododec-9-enoate.
Reduction: The double bond can be reduced to form ethyl 12-hydroxydodecanoate.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed:
Oxidation: Ethyl 12-oxododec-9-enoate.
Reduction: Ethyl 12-hydroxydodecanoate.
Substitution: Ethyl 12-halododec-9-enoate (e.g., ethyl 12-chlorododec-9-enoate).
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in the study of esterification and other organic reactions.
Biology: The compound’s structural features make it a candidate for studying lipid metabolism and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Industry: It can be used in the production of biodegradable polymers and as a component in cosmetic formulations due to its emollient properties.
Mecanismo De Acción
The mechanism of action of ethyl 12-hydroxydodec-9-enoate in biological systems involves its interaction with cellular membranes and enzymes. The hydroxyl group and the ester linkage allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, it may act as a substrate for enzymes involved in lipid metabolism, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Ethyl 12-hydroxydodec-9-enoate can be compared with other similar compounds, such as:
Ethyl 12-hydroxydodecanoate: Lacks the double bond, resulting in different chemical reactivity and physical properties.
Ethyl 9-hydroxydodec-9-enoate: The hydroxyl group is positioned differently, affecting its interaction with enzymes and other molecules.
Ethyl 12-oxododec-9-enoate: An oxidized form with a carbonyl group instead of a hydroxyl group, leading to different chemical behavior.
The unique combination of a hydroxyl group and a double bond in this compound distinguishes it from these related compounds, providing it with distinct chemical and biological properties.
Propiedades
Número CAS |
79894-08-9 |
|---|---|
Fórmula molecular |
C14H26O3 |
Peso molecular |
242.35 g/mol |
Nombre IUPAC |
ethyl 12-hydroxydodec-9-enoate |
InChI |
InChI=1S/C14H26O3/c1-2-17-14(16)12-10-8-6-4-3-5-7-9-11-13-15/h7,9,15H,2-6,8,10-13H2,1H3 |
Clave InChI |
PFGWTCJGGAZASY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCCCC=CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


